methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate
CAS No.:
Cat. No.: VC15687770
Molecular Formula: C23H23N3O6S
Molecular Weight: 469.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H23N3O6S |
|---|---|
| Molecular Weight | 469.5 g/mol |
| IUPAC Name | ethyl 4-[[2-(4-methoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
| Standard InChI | InChI=1S/C23H23N3O6S/c1-4-32-22(30)15-7-9-16(10-8-15)24-20(28)18-13-19(27)26(2)23(33-18)25-17-11-5-14(6-12-17)21(29)31-3/h5-12,18H,4,13H2,1-3H3,(H,24,28) |
| Standard InChI Key | PPKGVQPBFWGGTB-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OC)S2)C |
Introduction
Methyl 4-{[(2Z)-6-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-3-methyl-4-oxo-1,3-thiazinan-2-ylidene]amino}benzoate is a complex organic compound with a molecular formula of C23H23N3O6S and a molecular weight of 469.51 g/mol . This compound is characterized by its intricate structure, which includes a thiazinan ring, a carbamoyl group, and an ethoxycarbonylphenyl moiety. The compound's CAS number is 442536-34-7 .
Synthesis and Preparation
The synthesis of this compound typically involves multi-step organic reactions, which may require specific conditions such as controlled temperatures, catalysts, and solvents to ensure high yields and purities. Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed for monitoring the reaction progress and verifying product structures.
Suppliers and Availability
This compound is available from several suppliers globally, including PHARMEKS Ltd. in Finland and VITAS-M LABORATORY, LTD. in Russia . The availability of this compound suggests ongoing interest in its research and development.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume